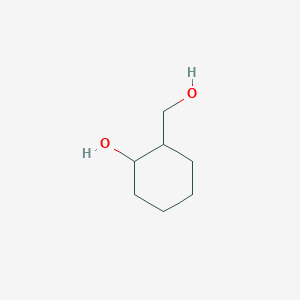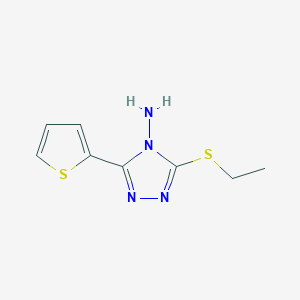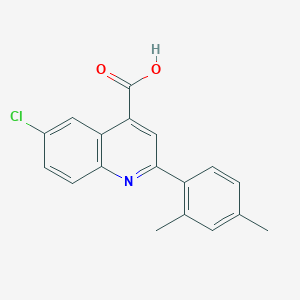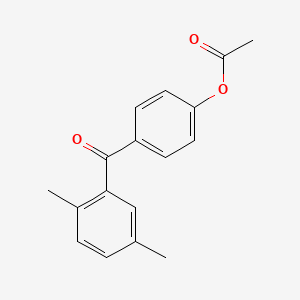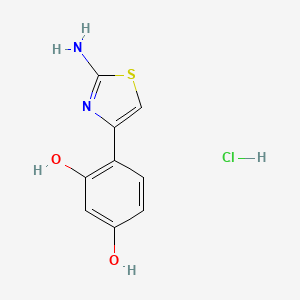
4-(2-アミノ-1,3-チアゾール-4-イル)ベンゼン-1,3-ジオール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride is a chemical compound with the molecular formula C9H9ClN2O2S. It is known for its unique structure, which includes a thiazole ring and a benzene ring substituted with amino and hydroxyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
科学的研究の応用
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
Target of Action
Compounds with a similar thiazole structure have been known to interact with dna and topoisomerase ii .
Mode of Action
It’s worth noting that thiazole derivatives like voreloxin have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect the dna replication and repair pathways due to its interaction with dna and topoisomerase ii .
Result of Action
Based on the mode of action, it can be inferred that the compound may cause dna double-strand breaks, leading to cell cycle arrest and cell death .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at room temperature .
生化学分析
Biochemical Properties
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as oxidoreductases and transferases, influencing their activity. The compound’s thiazole ring is known to participate in electron transfer processes, which can modulate the activity of these enzymes. Additionally, 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride can bind to proteins, altering their conformation and function. This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the protein-ligand complex .
Cellular Effects
The effects of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride on cells are diverse and depend on the cell type and concentration of the compound. In general, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation of gene expression can result in altered cellular functions, such as increased or decreased proliferation, apoptosis, or differentiation .
Molecular Mechanism
At the molecular level, 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term exposure to 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride in animal models vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage, inflammation, or organ dysfunction. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites may have different biological activities and can influence metabolic flux and metabolite levels within cells. The compound’s interaction with cofactors, such as NADH or FADH2, can also modulate its metabolic fate and activity .
Transport and Distribution
The transport and distribution of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its biological activity, as it may preferentially accumulate in specific tissues or organelles, influencing local cellular processes .
Subcellular Localization
The subcellular localization of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and chromatin structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride typically involves the reaction of 2-aminothiophenol with appropriate benzene derivatives under controlled conditions. One common method includes the use of triphosgene as a reagent in the presence of a base such as triethylamine. The reaction is carried out in a solvent like chloroform at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form .
化学反応の分析
Types of Reactions
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the benzene or thiazole rings .
類似化合物との比較
Similar Compounds
- 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol
- 2,4-Disubstituted thiazoles
- Indole derivatives with thiazole rings
Uniqueness
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it has a unique combination of amino and hydroxyl groups that can participate in various chemical reactions and biological interactions .
特性
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S.ClH/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13;/h1-4,12-13H,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZHBUBOEHGRCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CSC(=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)
![Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro-](/img/structure/B1276934.png)
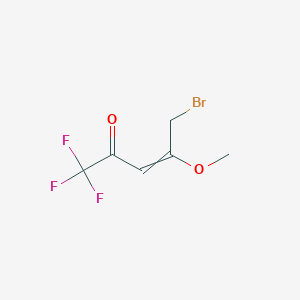


![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)
![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)
